Tert-butyl 2,4,6-trimethylpiperidine-3-carboxylate
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Overview
Description
Tert-butyl 2,4,6-trimethylpiperidine-3-carboxylate is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the piperidine ring, along with three methyl groups at positions 2, 4, and 6 The carboxylate group is located at the 3-position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,4,6-trimethylpiperidine-3-carboxylate typically involves the reaction of 2,4,6-trimethylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carboxylate ester. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C. The reaction proceeds through the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of the tert-butyl chloroformate, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,4,6-trimethylpiperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles like amines or thiols; reactions may require catalysts or specific conditions depending on the desired substitution.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 2,4,6-trimethylpiperidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 2,4,6-trimethylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenol: An aromatic compound with antioxidant properties.
2,6-Di-tert-butyl-4-methylpyridine: Used in organic synthesis and as a base in various reactions.
2,4,6-Tri-tert-butylpyrimidine: A sterically hindered base used in glycosylation reactions.
Uniqueness
Tert-butyl 2,4,6-trimethylpiperidine-3-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its combination of tert-butyl and methyl groups provides steric hindrance and stability, making it a valuable compound in various research applications.
Properties
IUPAC Name |
tert-butyl 2,4,6-trimethylpiperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-8-7-9(2)14-10(3)11(8)12(15)16-13(4,5)6/h8-11,14H,7H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQABZQIZLXCBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC(C1C(=O)OC(C)(C)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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